molecular formula C14H21N3O4S B13325092 Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Cat. No.: B13325092
M. Wt: 327.40 g/mol
InChI Key: DZDGHGRUZYPXOG-UHFFFAOYSA-N
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Description

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with ethylamine under reductive amination conditions to form the ethyl-substituted piperidine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol using reagents like lithium aluminum hydride.

    Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the thiol derivative.

    Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrobenzenesulfonyl)piperidine: Lacks the ethylamine moiety but shares the piperidine and nitrobenzenesulfonyl groups.

    Ethyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-4-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is unique due to the presence of both the ethylamine and nitrobenzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine

InChI

InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3

InChI Key

DZDGHGRUZYPXOG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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